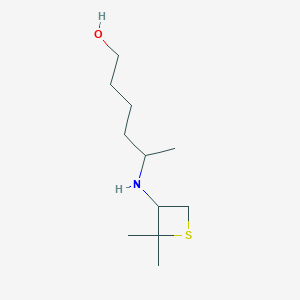
5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol is a chemical compound with the molecular formula C11H23NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Métodos De Preparación
The synthesis of 5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol involves several steps. The synthetic route typically includes the reaction of 2,2-dimethylthietane with hexan-1-ol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound .
Análisis De Reacciones Químicas
5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Researchers use it to study the effects of thietane derivatives on biological systems.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-((2,2-Dimethylthietan-3-yl)amino)hexan-1-ol can be compared with other similar compounds, such as:
2,2-Dimethylthietane: A precursor in the synthesis of the compound.
Hexan-1-ol: Another precursor used in the synthesis.
Thietane derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of the thietane ring and hexanol chain, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C11H23NOS |
|---|---|
Peso molecular |
217.37 g/mol |
Nombre IUPAC |
5-[(2,2-dimethylthietan-3-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H23NOS/c1-9(6-4-5-7-13)12-10-8-14-11(10,2)3/h9-10,12-13H,4-8H2,1-3H3 |
Clave InChI |
XHJOABHGVMIMJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCO)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


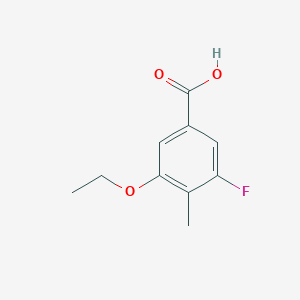
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
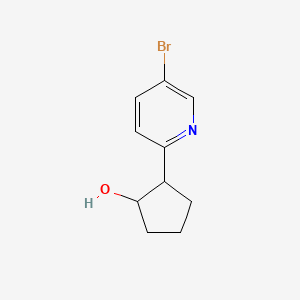
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
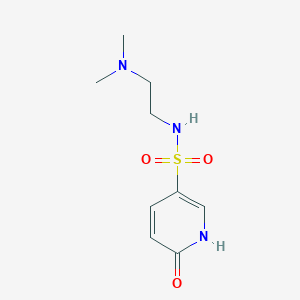
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
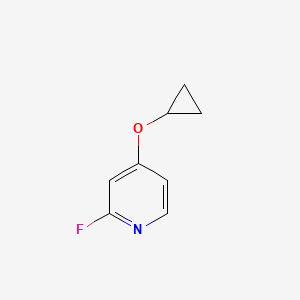
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
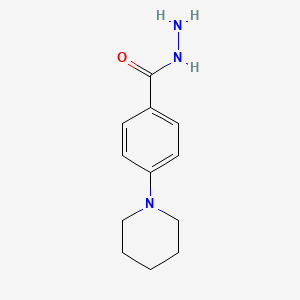
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
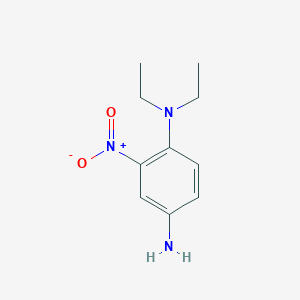
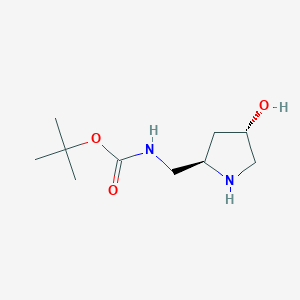

![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
